![molecular formula C18H19FN2O2 B5501942 N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5501942.png)

N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide and related compounds involves multi-step chemical reactions, starting from basic aromatic compounds and utilizing various reagents and conditions to introduce specific functional groups. For instance, one method involves the acylation of amines with fluorobenzoyl chlorides followed by further modification, such as alkylation, to introduce the diethylamino group. This process often employs catalysts and solvents to facilitate the reactions and improve yields (Kelly et al., 2007).

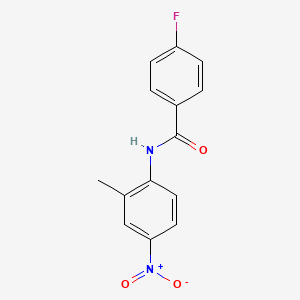

Molecular Structure Analysis

The molecular structure of N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry, providing insights into its chemical environment and the arrangement of atoms. Crystallographic studies further elucidate the solid-state structure, revealing intermolecular interactions and conformations critical for understanding its chemical behavior (Dey et al., 2021).

Chemical Reactions and Properties

This compound participates in various chemical reactions, such as nucleophilic substitution and condensation, due to the presence of reactive functional groups like the amide and fluoroarene. These reactions enable the synthesis of a broad range of derivatives with potential biological activities. The fluoro group in particular influences the electronic properties of the molecule, affecting its reactivity and interactions with biological targets (Hutchinson et al., 2001).

Physical Properties Analysis

The physical properties of N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide, such as melting point, solubility, and crystal structure, are determined through various analytical techniques. These properties are crucial for the compound's application in different fields, affecting its formulation and stability. The compound's solubility in organic solvents and water influences its utility in chemical synthesis and pharmaceutical applications (Raveendiran & Prabukanthan, 2021).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity with different reagents, and stability under various conditions, are pivotal for understanding the compound's behavior in chemical syntheses and its interactions in biological systems. Studies on its reactivity towards nucleophiles, electrophiles, and radicals provide a comprehensive understanding of its chemistry and potential applications (Mortimer et al., 2006).

科学的研究の応用

Electrospray Mass Spectrometry

The fragmentation of N-linked carbohydrates derivatized at the reducing terminus, including derivatives related to N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide, was investigated to understand their electrospray and collision-induced dissociation fragmentation spectra. These studies provide insights into the mass spectrometric analysis of complex biomolecules, aiding in the structural elucidation of glycans (Harvey, 2000).

Antitumor Properties

Research into novel 2-(4-aminophenyl)benzothiazoles, which are structurally similar to N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide, has shown highly selective and potent antitumor properties. These studies have focused on the synthesis, characterization, and biological evaluation of these compounds, highlighting their potential as anticancer agents (Bradshaw et al., 2002; Hutchinson et al., 2001).

Synthesis and Characterization

The synthesis and characterization of N-(ferrocenylmethyl)benzene-carboxamide derivatives demonstrate the versatility of N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide-related compounds. These derivatives exhibit cytotoxic effects on breast cancer cell lines, suggesting their potential in cancer treatment (Kelly et al., 2007).

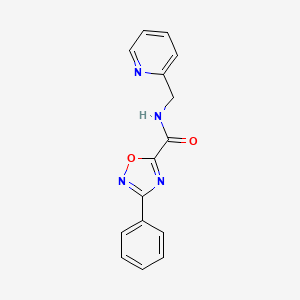

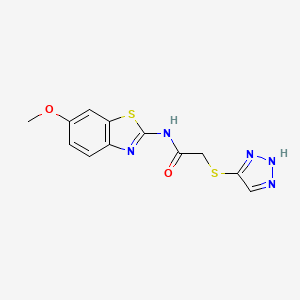

Fluorescent Sensors

Benzimidazole and benzothiazole conjugated Schiff base derivatives related to N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide have been synthesized and shown to act as fluorescent sensors for metal ions such as Al3+ and Zn2+. These findings are important for developing new materials for sensing and detection applications (Suman et al., 2019).

Green Chemistry

Recent advances in the synthesis of benzothiazole compounds, including methods related to the production of N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide, highlight the importance of green chemistry approaches in creating bioactive molecules with potential pharmaceutical applications (Gao et al., 2020).

作用機序

The mechanism of action of similar compounds, such as diethylcarbamazine, is thought to involve sensitizing the microfilariae to phagocytosis . One study showed that diethylcarbamazine’s activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway .

特性

IUPAC Name |

N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2/c1-3-21(4-2)18(23)15-7-5-6-8-16(15)20-17(22)13-9-11-14(19)12-10-13/h5-12H,3-4H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEPMFNSYWGCOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-2-{[(4-fluorophenyl)carbonyl]amino}benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7-dimethyl-11-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501864.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(2-methoxyphenyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5501872.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5501882.png)

![N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5501887.png)

![8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5501891.png)

![2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5501892.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5501911.png)

![1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5501913.png)

![4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5501932.png)

![N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide](/img/structure/B5501933.png)

![(1R*,2R*,6S*,7S*)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5501946.png)